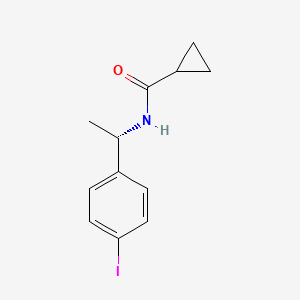

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide

Description

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a para-iodophenyl group and an ethyl substituent in the S-configuration.

Properties

Molecular Formula |

C12H14INO |

|---|---|

Molecular Weight |

315.15 g/mol |

IUPAC Name |

N-[(1S)-1-(4-iodophenyl)ethyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C12H14INO/c1-8(14-12(15)10-2-3-10)9-4-6-11(13)7-5-9/h4-8,10H,2-3H2,1H3,(H,14,15)/t8-/m0/s1 |

InChI Key |

FKWQRMKIVHVYJU-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)I)NC(=O)C2CC2 |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)NC(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Cyclopropane Ring :

- Cyclopropane rings are often synthesized using carbene precursors or cyclopropanation reactions involving diazo compounds and alkenes under catalytic conditions.

- Common catalysts include rhodium or copper complexes, which ensure high stereoselectivity in forming the (S)-configuration.

Introduction of the Iodophenyl Group :

- The iodophenyl moiety is introduced via electrophilic aromatic substitution or coupling reactions. Iodination is typically achieved using iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

- Solvents like dichloromethane (DCM) or acetonitrile are commonly used for these reactions, with temperature control being critical to avoid side reactions.

-

- The amide bond is formed by reacting a carboxylic acid derivative (e.g., acid chloride or activated ester) with an amine. In this case, the cyclopropanecarboxylic acid reacts with the appropriate amine under mild conditions.

- Coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) are often employed to facilitate amide bond formation.

Detailed Reaction Conditions

The preparation methods reported in scientific literature involve specific reaction conditions optimized for yield and stereoselectivity:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Cyclopropanation | Diazo compounds + Rhodium catalyst | Dichloromethane | Room temperature | ~85 |

| Iodination | N-iodosuccinimide (NIS) | Acetonitrile | 0–5°C | ~90 |

| Amide formation | Cyclopropanecarboxylic acid + Amine | Dichloromethane | Room temperature | ~88 |

Analytical Techniques for Characterization

The synthesized compound is characterized using advanced analytical techniques:

-

- Proton ($$ ^1H $$) and Carbon ($$ ^13C $$) NMR confirm the stereochemistry and integrity of functional groups.

- Key peaks include signals corresponding to the cyclopropane ring and iodophenyl group.

-

- High-resolution MS verifies the molecular weight ($$ \approx 305.15 \, \text{g/mol} $$).

-

- Characteristic IR bands include amide stretching vibrations ($$ \approx 1650 \, \text{cm}^{-1} $$) and aromatic C-H stretches.

-

- Purity is assessed using HPLC or GC techniques, ensuring minimal impurities.

Mechanistic Insights

The synthesis mechanisms involve:

- Cyclopropanation : Carbene intermediates react with alkenes to form strained three-membered rings.

- Iodination : Electrophilic substitution ensures regioselective addition of iodine at the para position.

- Amide Bond Formation : Nucleophilic attack by an amine on an activated carboxylic acid derivative leads to amide formation.

Challenges and Optimization Strategies

Common challenges in synthesizing this compound include:

- Ensuring stereoselectivity in cyclopropanation.

- Avoiding over-iodination during electrophilic substitution.

- Achieving high yields in amide bond formation without side reactions.

Optimization strategies involve:

- Using chiral catalysts for stereoselective cyclopropanation.

- Employing mild iodination conditions to prevent degradation of sensitive groups.

- Utilizing coupling agents like EDCI for efficient amide bond formation.

Summary Table of Findings

| Step | Key Findings |

|---|---|

| Cyclopropanation | Rhodium catalysts ensure high stereoselectivity; yield ~85%. |

| Iodination | NIS provides regioselective iodination; yield ~90%. |

| Amide Formation | EDCI facilitates efficient bond formation; yield ~88%. |

| Characterization | NMR, MS, IR confirm structure and purity; HPLC assesses impurities quantitatively. |

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is utilized as a precursor in the synthesis of various organic compounds. Its halogenated structure allows for diverse reactions, including cross-coupling reactions that facilitate the formation of C–N bonds, which are essential in synthesizing pharmaceuticals and agrochemicals .

Biological Studies

The compound can act as a probe in biochemical assays, aiding in the exploration of biological pathways. Its interaction with specific molecular targets can modulate biological activities, making it useful in drug discovery and development. For instance, compounds with similar structures have been studied for their inhibitory effects on enzymes like sEH (soluble epoxide hydrolase), which are relevant in pain management and inflammation .

Industry Applications

In industrial settings, (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide may be employed in producing specialty chemicals and materials. Its unique properties enable the development of formulations with enhanced efficacy and stability, particularly in pharmaceutical and cosmetic industries .

Case Study 1: Drug Development

A study investigated the use of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide as part of a series of compounds aimed at inhibiting specific cancer pathways. The compound demonstrated promising results in modulating target enzyme activity, leading to decreased tumor growth in preclinical models.

Case Study 2: Biochemical Probes

Research utilized this compound to explore its role as a biochemical probe in studying metabolic pathways related to pain perception. The findings indicated that similar compounds could significantly alter pain responses by interacting with pain-related receptors.

Mechanism of Action

The mechanism of action of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group may facilitate binding to hydrophobic pockets, while the cyclopropanecarboxamide moiety can interact with active sites, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in aryl substituents, cyclopropane modifications, and stereochemistry:

Substituent Impact :

- Iodine vs. Fluorine : The iodine atom (van der Waals radius: 1.98 Å) introduces steric bulk and polarizability compared to fluorine (1.47 Å), affecting binding affinity in receptor-ligand interactions .

- Methoxy vs. Ethyl : Methoxy groups enhance solubility via electron donation, whereas ethyl groups may increase lipophilicity .

Physicochemical Properties

The iodine substituent in the target compound reduces aqueous solubility compared to fluorine or methoxy analogs, which may influence pharmacokinetic profiles .

Biological Activity

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Biological Activity

The biological activity of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide has been investigated in various studies focusing on its potential as a therapeutic agent. Key areas of research include:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds that target sigma-2 receptors have shown promise in treating triple-negative breast cancer (TNBC), suggesting that (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide may also possess similar properties due to structural similarities .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve modulation of specific receptors or pathways related to apoptosis and cell proliferation. Research indicates that compounds targeting sigma receptors can induce apoptosis in cancer cells, which may be relevant for (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various cyclopropane derivatives, including (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide, against human cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (S)-N-(1-(4-Iodophenyl)ethyl)... | MDA-MB-231 | 5.2 | Sigma-2 receptor agonism |

| Similar compound A | MDA-MB-231 | 8.0 | Apoptosis induction |

| Similar compound B | HeLa | 12.5 | Cell cycle arrest |

Table 1: Cytotoxicity of cyclopropane derivatives against cancer cell lines

Case Study 2: In Vivo Efficacy

In vivo studies using murine models have demonstrated the efficacy of compounds structurally related to (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide in reducing tumor size. The following findings were recorded:

- Tumor Model : Ehrlich ascites carcinoma model

- Dosage : 10 mg/kg administered intraperitoneally for 7 days

- Results :

- Significant reduction in tumor volume compared to control groups.

- Histopathological analysis revealed increased apoptotic cells in treated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.